Cas no 97744-96-2 (sanchinoside-B1)

Sanchinoside-B1 is a bioactive saponin compound derived from natural sources, primarily noted for its potential pharmacological properties. It exhibits structural characteristics typical of triterpenoid saponins, including a glycoside moiety linked to a sapogenin core. Research suggests sanchinoside-B1 may demonstrate anti-inflammatory, antioxidant, and neuroprotective effects, making it of interest for therapeutic applications. Its mechanism of action is thought to involve modulation of cellular signaling pathways, such as NF-κB and MAPK. The compound is characterized by high purity and stability under standard storage conditions, ensuring reliability for experimental and formulation use. Further studies are ongoing to elucidate its full pharmacological profile and clinical potential.
sanchinoside-B1 structure
sanchinoside-B1 structure
Product Name:sanchinoside-B1
CAS No:97744-96-2
MF:C36H62O9
MW:638.872092723846
CID:2053293
PubChem ID:102471598
Update Time:2025-11-02

sanchinoside-B1 Chemical and Physical Properties

Names and Identifiers

    • sanchinoside-B1
    • 3beta,12beta,25-Trihydroxydammar-(E)-20(22)-ene-6-O-beta-D-glucopyranoside
    • 3β,12β,25-Trihydroxydammar-(E)-20(22)-ene-6-O-β-D-glucopyranoside
    • D
    • Sanchinoside B1
    • beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl
    • DTXSID001141534
    • (2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • 97744-96-2
    • Inchi: 1S/C36H62O9/c1-19(10-9-13-32(2,3)43)20-11-15-35(7)26(20)21(38)16-24-34(6)14-12-25(39)33(4,5)30(34)22(17-36(24,35)8)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/b19-10+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,34-,35-,36-/m1/s1
    • InChI Key: SLPPUMWTJMNBCW-SZHHNJADSA-N
    • SMILES: C[C@]12[C@@]3(CC[C@@H]([C@H]3[C@H](O)C[C@@H]1[C@]1(CC[C@H](O)C(C)(C)[C@@H]1[C@H](C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C)/C(/C)=C/CCC(O)(C)C)C

Computed Properties

  • Exact Mass: 638.43938355g/mol
  • Monoisotopic Mass: 638.43938355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 7
  • Complexity: 1110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 15
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 160Ų

Experimental Properties

  • Density: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (2.3E-3 g/L) (25 ºC),

sanchinoside-B1 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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sanchinoside-B1 Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  4 d, 26 °C
Reference
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
Chen, Guangtong; Yang, Min; Lu, Zhiqiang; Zhang, Jinqiang; Huang, Huilian; et al, Journal of Natural Products, 2007, 70(7), 1203-1206

Production Method 2

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Acetic anhydride ,  Pyridine ;  10 h, 40 °C
1.2 Reagents: Sulfuric acid Solvents: Dichloromethane ;  20 h, 4 °C
1.3 Reagents: Sodium hydroxide ;  pH 7
1.4 Reagents: Sodium hydroxide Solvents: Ethanol ,  1,4-Dioxane ,  Water ;  5 h, 90 °C
1.5 pH 7
Reference
Process for preparation of pseudo-ginsenoside Rh2 and derivatives
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  1,4-Dioxane ,  Water ;  5 h, pH 7.0, 90 °C
Reference
Pseudo-ginsenoside derivatives and preparation method
, China, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  4 d, 26 °C
Reference
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
Chen, Guangtong; et al, Journal of Natural Products, 2007, 70(7), 1203-1206

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, 90 °C
Reference
Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT
Ding, Hongda; et al, Chemistry of Natural Compounds, 2019, 55(1), 66-73

Production Method 6

Reaction Conditions
Reference
Semi-synthesis of twelve known 20Z/E pseudo-ginsenosides and their comparative study of antioxidative activity in free radical induced hemolysis of rabbit erythrocytes
Li, Manman; et al, Chemical & Pharmaceutical Bulletin, 2018, 66(5), 535-540

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Methanol ;  4 h, -10 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, 90 °C
Reference
Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT
Ding, Hongda; et al, Chemistry of Natural Compounds, 2019, 55(1), 66-73

Production Method 8

Reaction Conditions
1.1 Solvents: Pyridine ;  24 h, rt
1.2 Solvents: Methanol ;  rt
2.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Methanol ;  4 h, -10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, 90 °C
Reference
Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT
Ding, Hongda; et al, Chemistry of Natural Compounds, 2019, 55(1), 66-73

Production Method 9

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  4 d, 26 °C
Reference
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
Chen, Guangtong; et al, Journal of Natural Products, 2007, 70(7), 1203-1206

sanchinoside-B1 Raw materials

sanchinoside-B1 Preparation Products

Additional information on sanchinoside-B1

Exploring the Therapeutic Potential of Sanchinoside-B1 (CAS No. 97744-96-2): A Comprehensive Review

In the realm of natural bioactive compounds, Sanchinoside-B1 (CAS No. 97744-96-2) has garnered significant attention for its potential health benefits. This triterpenoid saponin, derived from traditional medicinal plants, is increasingly studied for its pharmacological properties. Researchers are particularly interested in its anti-inflammatory, antioxidant, and neuroprotective effects, aligning with current trends in natural product research and holistic wellness approaches.

The molecular structure of Sanchinoside-B1 features a unique glycosylation pattern that contributes to its bioactivity. With the growing consumer interest in plant-derived therapeutics and alternative medicine, this compound has become a focus of numerous preclinical studies. Its potential applications in metabolic regulation and cellular protection make it particularly relevant in today's health-conscious society, where natural solutions for chronic conditions are highly sought after.

Recent investigations into Sanchinoside-B1 (CAS No. 97744-96-2) have explored its mechanism of action at the molecular level. Studies suggest it may modulate key signaling pathways involved in oxidative stress response and inflammation control. These findings are especially pertinent given current public health concerns about age-related diseases and the search for natural anti-aging compounds. The compound's potential to support mitochondrial function has also attracted attention from the longevity research community.

From a pharmaceutical development perspective, Sanchinoside-B1 presents interesting challenges and opportunities. Its bioavailability enhancement and drug delivery optimization are active areas of research, addressing common questions about how to maximize the therapeutic potential of natural compounds. These technical aspects are crucial for translating laboratory findings into practical applications that consumers are increasingly searching for in the nutraceutical market.

The safety profile of Sanchinoside-B1 (CAS No. 97744-96-2) has been another focus of scientific inquiry. Preliminary toxicological assessments indicate a favorable safety margin, which is essential information for consumers concerned about natural supplement safety. This aspect is particularly important in the current regulatory climate, where there's growing demand for evidence-based herbal products with clearly documented efficacy and safety parameters.

In traditional medicine systems, plants containing Sanchinoside-B1 have been used for centuries, providing valuable ethnopharmacological leads for modern research. This historical context resonates with today's consumers who value traditional wisdom combined with scientific validation. The compound's potential in supporting immune function and stress adaptation aligns well with contemporary health priorities, especially in post-pandemic wellness trends.

From a commercial standpoint, the extraction and standardization of Sanchinoside-B1 present both challenges and opportunities. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure product quality, addressing consumer concerns about supplement authenticity and label accuracy. These quality control measures are critical in an era where consumers are increasingly savvy about ingredient sourcing and manufacturing transparency.

Future research directions for Sanchinoside-B1 (CAS No. 97744-96-2) may include clinical trials to validate its therapeutic potential in human subjects. The compound's possible applications in metabolic syndrome management and cognitive support are especially promising areas that could address widespread health concerns. Such developments would significantly enhance the scientific understanding and practical applications of this intriguing natural compound.

As interest in precision nutrition and personalized medicine grows, Sanchinoside-B1 may find applications in tailored health solutions. Its potential to interact with specific biological targets makes it a candidate for nutrigenomic approaches, a field that's gaining traction among health-conscious consumers. This positions the compound at the intersection of traditional herbal medicine and cutting-edge nutritional science.

Environmental and sustainability considerations are also relevant to Sanchinoside-B1 production. With increasing consumer awareness about sustainable sourcing and ecological impact, researchers are exploring cultivation methods and extraction technologies that minimize environmental footprint while maximizing yield. These aspects are becoming crucial differentiators in the natural products market.

The intellectual property landscape surrounding Sanchinoside-B1 (CAS No. 97744-96-2) reflects its commercial potential. Patent filings related to extraction methods, formulations, and specific applications indicate growing industry interest. This legal dimension is important for stakeholders navigating the competitive natural health products sector while ensuring compliance with regulatory frameworks.

Educational initiatives about Sanchinoside-B1 can help bridge the gap between scientific research and consumer understanding. Clear communication about its mechanisms, potential benefits, and appropriate usage is essential in an information landscape where consumers increasingly seek science-backed wellness solutions. This educational component is vital for building trust and facilitating informed decision-making.

In conclusion, Sanchinoside-B1 (CAS No. 97744-96-2) represents a fascinating intersection of traditional medicine and modern science. Its diverse potential applications, from cellular health support to metabolic regulation, make it a compound worthy of continued investigation. As research progresses, this natural molecule may offer valuable solutions addressing some of today's most pressing health challenges while meeting consumer demand for safe, effective, and naturally-derived therapeutic options.

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